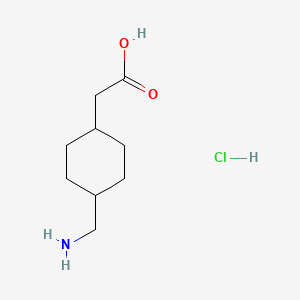

2-(4-(Aminomethyl)cyclohexyl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

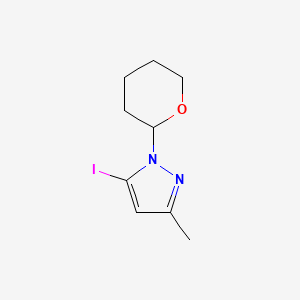

2-(4-(Aminomethyl)cyclohexyl)acetic acid hydrochloride is a chemical compound with the CAS Number: 1255098-83-9 . It is a powder in physical form and has a molecular weight of 207.7 .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the conversion of 1,1-cyclohexanediacetic anhydride to 1,1-cyclohexanediacetic acid monoamide, followed by a ‘Hofmann’ rearrangement in an aqueous solution of sodium hypobromite prepared in situ .Molecular Structure Analysis

The molecular formula of 2-(4-(Aminomethyl)cyclohexyl)acetic acid hydrochloride is C9H18ClNO2 . The InChI key for this compound is provided in some resources .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 207.7 .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Xanthine Oxidase Inhibitory Studies : 2-(4-(Aminomethyl)cyclohexyl)acetic acid was used to synthesize a Schiff base ligand, which was then reacted with metal ions to produce compounds. These compounds were characterized and studied for their xanthine oxidase inhibitory activities, with the zinc complex showing significant inhibitory activity (Ikram et al., 2015).

Chemical Synthesis and Reactions

- Acetyl-DL-cyclohexylglycine Synthesis : Starting from cyclohexyl bromide, a series of reactions including aminolysis led to the synthesis of DL cyclohexyl glycine, an important intermediate for a COX 2 selective inhibitor (Pan Hai, 2001).

- Energetic Salts Synthesis : The compound was part of a synthesis pathway for nitroiminotetrazolate salts, which were characterized for their energetic properties (Young‐Hyuk Joo et al., 2012).

- Ring-Closing Metathesis : The compound was involved in the ring-closing metathesis-based synthesis of a functionalized cyclohexene skeleton of GS4104, showcasing the utility in synthesizing complex organic structures (Xin Cong & Z. Yao, 2006).

- Novel Cyclohexylacetic Acid Derivative : Isolated from Emilia sonchifolia, a new cyclohexylacetic acid derivative was discovered and characterized, illustrating the compound's presence in natural sources (Shoumao Shen et al., 2013).

Pharmaceutical and Biological Applications

- Synthesis of SMCC : The compound played a role in the synthesis of Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a chemical used in various areas of chemistry and biotechnology (Nicholas M. Leonard & Jarmila Bruncková, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2-[4-(aminomethyl)cyclohexyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQRPHRBRJAQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679281 |

Source

|

| Record name | [4-(Aminomethyl)cyclohexyl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Aminomethyl)cyclohexyl)acetic acid hydrochloride | |

CAS RN |

1228880-64-5 |

Source

|

| Record name | [4-(Aminomethyl)cyclohexyl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-(4-Aminomethylcyclohexyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)

![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)

![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)

![4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide](/img/structure/B597821.png)